molecular formula C15H20ClNO B1351422 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS No. 364745-60-8

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Cat. No.: B1351422
CAS No.: 364745-60-8
M. Wt: 265.78 g/mol
InChI Key: GIEOIPYAFRVDON-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4,6-tetramethyl-3,4-dihydroquinoline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The chloroacetyl chloride reacts with the quinoline derivative to form the desired product through a nucleophilic substitution mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Pharmacological Activities

The compound has been studied for its potential pharmacological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer pathways. Preliminary studies have shown efficacy in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have demonstrated the ability to reduce inflammation markers in cellular assays.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cancer types.

Cell Line IC50 (µM) Mechanism of Action
HCT1165Induction of apoptosis
MCF710Cell cycle arrest

Biological Probes

In chemical biology, the compound serves as a probe to study molecular interactions and biological processes. Its ability to selectively bind to certain enzymes or receptors makes it useful for elucidating biochemical pathways.

Research Example

A research project utilized this compound to investigate its effects on enzyme activity related to metabolic disorders. The findings suggested that the compound could modulate enzyme function effectively.

Novel Material Development

The unique structure of this compound allows for the development of materials with specific properties such as fluorescence or conductivity.

Applications in Electronics

Research has shown potential applications in organic electronics where the compound can be incorporated into polymer matrices to enhance conductivity.

Synthesis Intermediate

In industrial chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis typically involves nucleophilic substitution reactions under controlled conditions using starting materials like chloroacetyl chloride and quinoline derivatives.

Reaction Step Starting Material Product
Nucleophilic SubstitutionChloroacetyl chloride + Quinoline derivative2-Chloro-1-(tetramethylquinolinyl)ethanone

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A simpler quinoline derivative with similar chemical properties but lacking the tetramethyl and ethanone groups.

    1-(2,2,4,6-Tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone: A related compound without the chloro group, which may exhibit different reactivity and biological activity.

Uniqueness

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is unique due to the presence of both the chloro group and the tetramethyl-substituted quinoline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is a compound with significant potential in medicinal chemistry. Its unique structure comprises a chloro group and a tetramethyl-substituted quinoline moiety, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H20ClNO
  • Molecular Weight : 265.78 g/mol
  • CAS Number : 364745-60-8

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. These include enzymes and receptors involved in critical cellular processes. The compound's chloro group enhances its reactivity and potential for enzyme inhibition.

Antitumor Activity

Research indicates that the compound exhibits promising antitumor properties. A study using molecular modeling and computer screening suggested that it could act as a chemoprotective agent with probabilities exceeding 50% for antitumor effects .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific protein kinases:

  • Inhibitory Activity : IC50 values ranged from 0.25 to 0.78 µM against various kinases.
  • Targeted Kinases : Notable activity was observed against JAK3 and cRAF kinases .

Cytotoxicity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism involves modulation of apoptotic pathways through enzyme inhibition .

Case Studies and Research Findings

StudyFindings
Molecular Modeling Study Predicted antitumor activity with a probability range of 56–66% .
Kinase Inhibition Assay High inhibitory activity against JAK3 (99% inhibition at IC50 0.46 µM) and cRAF (92% inhibition at IC50 0.34 µM) .
Cytotoxicity Assessment Induced apoptosis in cancer cell lines through modulation of enzyme activities .

Properties

IUPAC Name

2-chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-7,11H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEOIPYAFRVDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CCl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389779
Record name 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364745-60-8
Record name 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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